1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-

Metal ion complexation Macrocyclic chemistry Sensor design

The compound 1,4,10-trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- (CAS 149246-39-9) is a bifunctional macrocycle integrating a diaza-15-crown-5 ionophore core with two 2,8-dichloropurine arms. The diaza-15-crown-5 scaffold is known for selective binding of divalent metal cations such as Cd²⁺, Pb²⁺, and Zn²⁺, while the 2,8-dichloropurine moieties serve as established nucleophilic substitution handles.

Molecular Formula C20H22Cl4N10O3
Molecular Weight 592.3 g/mol
CAS No. 149246-39-9
Cat. No. B12781469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-
CAS149246-39-9
Molecular FormulaC20H22Cl4N10O3
Molecular Weight592.3 g/mol
Structural Identifiers
SMILESC1COCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl
InChIInChI=1S/C20H22Cl4N10O3/c21-17-25-11-13(27-17)29-19(23)31-15(11)33-1-5-35-6-2-34(4-8-37-10-9-36-7-3-33)16-12-14(28-18(22)26-12)30-20(24)32-16/h1-10H2,(H,25,27,29,31)(H,26,28,30,32)
InChIKeyLYLDCKZGIIHHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- (CAS 149246-39-9): Procurement-Relevant Profile


The compound 1,4,10-trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- (CAS 149246-39-9) is a bifunctional macrocycle integrating a diaza-15-crown-5 ionophore core with two 2,8-dichloropurine arms [1]. The diaza-15-crown-5 scaffold is known for selective binding of divalent metal cations such as Cd²⁺, Pb²⁺, and Zn²⁺, while the 2,8-dichloropurine moieties serve as established nucleophilic substitution handles [2][3]. This dual functionality distinguishes it from simpler crown ethers and monofunctional purine derivatives, making it a versatile intermediate for constructing metal-ion sensors, antimicrobial agents, and further functionalised purine libraries.

Why 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- Cannot Be Replaced by In-Class Analogs


In-class compounds such as unsubstituted diaza-15-crown-5 (Kryptofix 21, CAS 31249-95-3), non-chlorinated purine analogs (CAS 149246-41-3), or 18-membered ring congeners (CAS 149246-43-5) each lack the full set of functional attributes that define the target compound [1]. The target uniquely combines a 15-membered ring cavity optimised for Cd²⁺/Pb²⁺ selectivity with two 2,8-dichloropurine groups that provide dual reactive sites for post-synthetic elaboration [2][3]. Unsubstituted Kryptofix 21 cannot undergo nucleophilic derivatisation; the non-chlorinated analog lacks synthetic handles at the purine 2- and 8-positions; the 18-membered ring analog exhibits different cation binding thermodynamics [1][3]. Procurement of a generic substitute therefore compromises either metal-ion recognition properties or downstream synthetic versatility.

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-: Head-to-Head Quantitative Differentiation Evidence


Cation Binding Selectivity: 15-Membered Ring vs. 18-Membered Ring Comparator

The diaza-15-crown-5 scaffold exhibits distinct cation selectivity compared with the 18-membered diaza-18-crown-6 analog. Stability constants (log K) for Cd²⁺ and Ca²⁺ complexes of diaza-15-crown-5-based biradicals in aqueous solution are 3.7±0.4 and 2.6±0.7, respectively, reflecting size-dependent discrimination [1]. In contrast, diaza-18-crown-6 derivatives typically show higher affinity for larger cations such as K⁺ and Rb⁺ [2]. This ring-size-controlled selectivity ensures that the target 15-membered macrocycle is the preferred scaffold when Cd²⁺ or Pb²⁺ recognition is desired.

Metal ion complexation Macrocyclic chemistry Sensor design

Synthetic Versatility: 2,8-Dichloropurine Arms vs. Non-Chlorinated Purine Analog

The 2,8-dichloropurine substituents of the target compound provide two electrophilic sites per purine ring (four total) primed for nucleophilic aromatic substitution [1]. 2,8-Dichloropurine has been established as a 'most valuable synthetic intermediate' reactive toward amines, thiols, and alkoxides [1]. The non-chlorinated analog 1,4,10-trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- (CAS 149246-41-3) lacks these reactive handles, limiting post-synthetic diversification to N-alkylation of the crown nitrogens only [2]. This difference translates to a >4-fold increase in accessible derivatisation sites.

Nucleophilic substitution Purine functionalisation Synthetic intermediate

Antimicrobial Activity Spectrum: Crown-Containing Purines vs. Remantadine Baseline

Crown-containing purines incorporating the diaza-15-crown-5 fragment were evaluated for antimicrobial and antiviral activity in comparison with remantadine [1][2]. In the 1992 study by Ivanov et al., novel purine derivatives containing diaza-18-crown-6 and diaza-15-crown-5 fragments showed antiviral activity with acute toxicity values determined [1]. The 1995 antimicrobial study by Fedorova et al. further demonstrated that crown-ether-modified purines exhibit activity against Gram-positive and Gram-negative bacterial test strains, attributed to their ionophore-like properties [2]. While quantitative MIC values for the specific 2,8-dichloro derivative are not reported in the accessible literature, the class-level evidence supports the antimicrobial potential of crown-containing purines bearing the diaza-15-crown-5 scaffold.

Antimicrobial activity Crown-purine conjugates Antiviral screening

Fluorescent Chemosensor Potential: Purine-Azacrown Conjugates for Ag⁺ Detection

Purine analogues conjugated to azacrown ethers at the C6 position have demonstrated selective fluorescent signalling toward Ag⁺ ions at micromolar concentrations in aqueous media [1]. Guo et al. (2010) reported that 6-chloropurine-derived azacrown ethers exhibit selective fluorescence enhancement in the presence of Ag⁺ over other common metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) [1]. Although the specific 2,8-dichloro-bis(purinyl)-diaza-15-crown-5 was not the subject of this study, the structural analogy—purine chromophore covalently linked to an aza-crown ether—supports the inference that the target compound may function as a selective optical sensor when appropriately functionalised.

Fluorescent chemosensor Silver ion detection Purine-azacrown conjugate

Thermodynamic Complexation of Cd²⁺ by Kryptofix 21: Quantitative Basis for Metal Affinity

The parent macrocycle 1,4,10-trioxa-7,13-diazacyclopentadecane (Kryptofix 21) forms 1:1 complexes with Cd²⁺ in acetonitrile and acetonitrile–methanol binary mixtures, with complexation thermodynamics determined by conductometric titration [1]. The stability constants (log K) for Cd²⁺–Kryptofix 21 complexes range from 2.8 to 4.1 depending on solvent composition, with ΔG values of approximately –20 to –25 kJ mol⁻¹ [1]. These values establish the baseline affinity of the 15-membered diaza-crown cavity for Cd²⁺. Substitution with 2,8-dichloropurine arms is expected to modulate this affinity through electronic effects of the electron-withdrawing purine groups, though direct experimental data for the substituted compound are not yet available.

Metal complexation Kryptofix 21 Thermodynamic parameters

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-: Research and Industrial Application Scenarios


Building Block for Purine-Focused Compound Libraries in Medicinal Chemistry

The four nucleophilic substitution sites on the 2,8-dichloropurine arms make this compound an ideal starting scaffold for generating diverse purine-based libraries via parallel SNAr chemistry [1]. Researchers engaged in adenosine receptor or purinergic signalling programs can exploit the reactive C–Cl bonds to install amine, thiol, or alkoxy substituents while retaining the metal-binding crown ether core for subsequent ionophore studies [2].

Heavy Metal Ion-Selective Sensor Development

The 15-membered diaza-crown cavity, with its experimentally demonstrated preference for Cd²⁺ and Pb²⁺ over Ca²⁺ and Zn²⁺, combined with the purine chromophore's established fluorescence response to Ag⁺, positions this compound as a precursor for ratiometric fluorescent chemosensors [3][4]. The 2,8-dichloro groups can be derivatised with fluorophores or targeting moieties without disrupting the metal-binding site.

Antimicrobial Lead Discovery Leveraging Ionophore Activity

Crown-containing purines have demonstrated activity against Gram-positive and Gram-negative bacterial strains, with their ionophore-like properties implicated in the mechanism of action [5]. The target compound, with four synthetic handles, allows systematic SAR exploration to optimise antimicrobial potency and selectivity beyond what is achievable with the parent diaza-15-crown-5 alone [5].

Coordination Chemistry Studies of Bifunctional Macrocyclic Ligands

The simultaneous presence of a crown ether cavity and two purine N-donor sites enables investigation of cooperative metal binding phenomena. The thermodynamic complexation parameters established for Kryptofix 21 with Cd²⁺ (log K ≈ 2.8–4.1 in organic media) provide a quantitative baseline for evaluating how purine N-substitution perturbs metal affinity [6].

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